molecular formula C20H18ClF3N2O5 B2541528 Diethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]malonate CAS No. 339111-79-4

Diethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]malonate

Cat. No. B2541528
CAS RN: 339111-79-4
M. Wt: 458.82
InChI Key: KEMCHBXSNRLNCZ-UHFFFAOYSA-N
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Description

Diethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]malonate is a chemical compound with the CAS number 339111-79-4 . It is used in various chemical reactions and can be obtained from several global suppliers .


Molecular Structure Analysis

The molecular structure of this compound involves a pyridinyl group attached to an anilino group via an oxygen atom. This core structure is further connected to a methylene malonate group .

Scientific Research Applications

Agrochemicals

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Pharmaceuticals

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Vapor-Phase Reactions

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Intermediate Compounds

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Industrial Synthesis

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Mechanism of Action

The mechanism of action of this compound in chemical reactions is not specified in the available resources. Its role likely depends on the specific reaction and the other reactants involved .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

diethyl 2-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N2O5/c1-3-29-18(27)13(19(28)30-4-2)11-25-15-7-5-6-8-16(15)31-17-14(21)9-12(10-26-17)20(22,23)24/h5-11,25H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMCHBXSNRLNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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